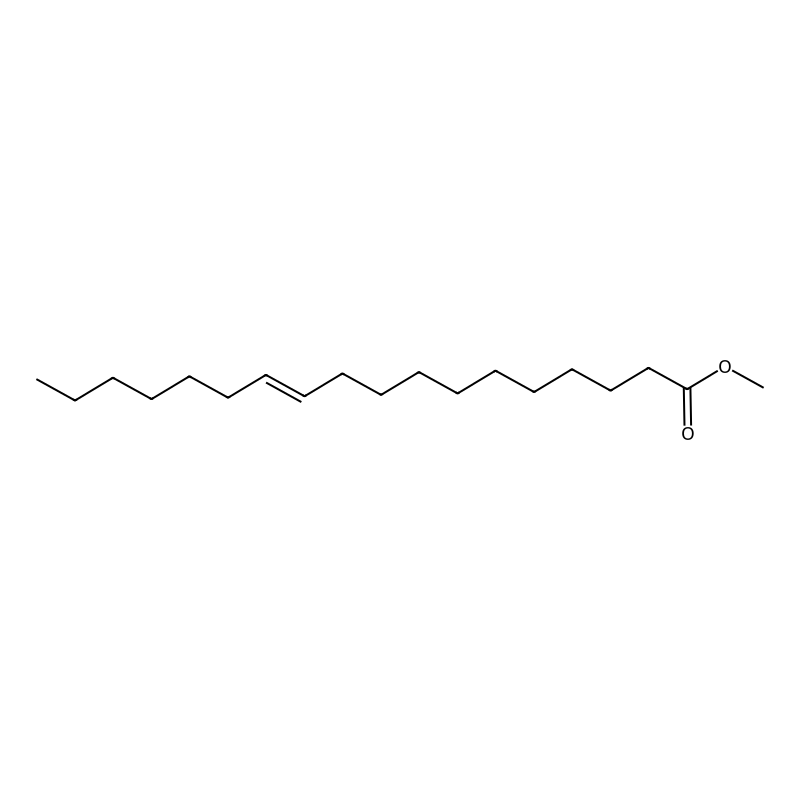

Methyl vaccenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Methyl vaccenate (methyl trans-11-octadecenoate) is an 18-carbon unsaturated fatty acid methyl ester (FAME) characterized by a single trans double bond at the 11-position. As the methylated derivative of the primary naturally occurring trans-fatty acid found in ruminant fats, it serves as a critical analytical standard and metabolic precursor in lipidomics, food science, and nutritional biochemistry. With a molecular weight of 296.49 g/mol and a melting point of approximately 10 °C, it exists as a clear liquid at ambient laboratory temperatures, offering superior handling characteristics compared to its free acid counterpart. Procurement of high-purity methyl vaccenate is essential for laboratories requiring precise chromatographic resolution of positional and geometric lipid isomers [1].

Substituting methyl vaccenate with closely related analogs fundamentally compromises analytical and metabolic workflows. Using the free trans-vaccenic acid requires an additional, time-consuming derivatization step prior to gas chromatography, which introduces variability and potential artifact formation. Substitution with methyl oleate (cis-9) or methyl cis-vaccenate (cis-11) alters both the chromatographic retention profile and the biological relevance, as cis-isomers exhibit drastically different membrane fluidity and enzymatic processing. Furthermore, replacing it with methyl elaidate (trans-9)—the primary marker for industrial trans fats—invalidates metabolic tracing, as only the trans-11 isomer is the specific precursor for endogenous conversion to beneficial conjugated linoleic acid (rumenic acid) via delta-9 desaturase .

Chromatographic Resolution on Non-Polar GC Columns

In gas chromatography-mass spectrometry (GC-MS) utilizing a non-polar HP-5MS column, methyl trans-vaccenate demonstrates a distinct retention profile compared to its cis-counterparts. While methyl oleate and methyl cis-vaccenate co-elute at 23.87 minutes, methyl trans-vaccenate elutes later at 24.15 minutes [1]. This baseline resolution is highly dependent on the stationary phase, making the availability of the exact trans-11 FAME standard critical for accurate quantification.

| Evidence Dimension | GC-MS Retention Time (HP-5MS column) |

| Target Compound Data | 24.15 minutes |

| Comparator Or Baseline | Methyl oleate and Methyl cis-vaccenate (23.87 minutes) |

| Quantified Difference | +0.28 minute shift enabling baseline resolution |

| Conditions | HP-5MS column (5%-phenyl-methylpolysiloxane), optimized temperature gradient |

Ensures accurate quantification of ruminant trans-fats in complex lipidomic samples without confounding overlap from abundant cis-isomers.

Thermal Processability and Direct Analytical Utility

The methylation of trans-vaccenic acid significantly alters its thermal properties, dropping the melting point from a solid 44 °C (for the free fatty acid) to approximately 10 °C for methyl trans-vaccenate . This transition to a liquid state at standard ambient temperatures allows for direct volumetric dispensing, immediate solubility in organic solvents (chloroform, hexane), and direct injection into GC systems without the need for prior esterification.

| Evidence Dimension | Melting Point |

| Target Compound Data | 10 °C (Liquid at room temperature) |

| Comparator Or Baseline | trans-Vaccenic acid (Free acid) (44 °C, Solid) |

| Quantified Difference | 34 °C reduction in melting point |

| Conditions | Standard atmospheric pressure |

Eliminates the need for pre-column derivatization workflows, reducing sample preparation time and improving quantitative reproducibility.

Metabolic Pathway Specificity for CLA Synthesis

Methyl trans-vaccenate serves as the specific substrate model for endogenous delta-9 desaturase activity, which converts the trans-11 double bond into conjugated linoleic acid (c9,t11-CLA, rumenic acid). In contrast, industrial trans-fat markers like methyl elaidate (trans-9) are not substrates for this specific conversion pathway. This absolute regioselective requirement makes methyl vaccenate the mandatory standard for tracing ruminant lipid biohydrogenation and nutritional metabolism.

| Evidence Dimension | Substrate viability for delta-9 desaturase (CLA conversion) |

| Target Compound Data | Active precursor to c9,t11-CLA |

| Comparator Or Baseline | Methyl elaidate (trans-9 isomer) (Inactive/Non-substrate) |

| Quantified Difference | Binary presence/absence of specific enzymatic conversion |

| Conditions | In vivo or in vitro metabolic tracing assays |

Provides the only biologically accurate baseline for studying the nutritional benefits and metabolic pathways of naturally occurring ruminant trans-fats.

High-Precision Lipidomic Profiling of Dairy and Meat Products

Directly utilizing its distinct GC retention time (24.15 min on HP-5MS) to quantify natural trans-11 fats against a complex background of cis-isomers and industrial trans-9 fats without peak overlap[1].

Metabolic Tracing of Conjugated Linoleic Acid (CLA) Synthesis

Acting as the definitive precursor standard in cell culture or in vivo models to measure delta-9 desaturase activity and the endogenous production of rumenic acid, an application where trans-9 isomers fail .

Calibration of Specialized GC-MS/FID Methodologies

Serving as an essential reference material for validating mid-polar to highly polar ionic liquid columns (e.g., SLB-IL111) where geometric FAME isomers exhibit complex elution reversals and require exact standards for peak assignment[1].

Direct-Injection Lipid Standard Workflows

Leveraging its liquid state at room temperature (10 °C melting point) to enable direct volumetric dispensing and immediate GC injection, bypassing the derivatization steps required when using the solid free acid form .